molecular formula C20H36NO13+ B1263874 validamycin A(1+)

validamycin A(1+)

Cat. No. B1263874
M. Wt: 498.5 g/mol
InChI Key: JARYYMUOCXVXNK-CSLFJTBJSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Validamycin A(1+) is an ammonium ion resulting from the protonation of the amino group of validamycin A. The major species at pH 7.3. It has a role as an antimicrobial agent, a bacterial metabolite, an antifungal agrochemical, an EC 2.4.1.231 [alpha,alpha-trehalose phosphorylase (configuration-retaining)] inhibitor, an EC 2.4.1.64 (alpha,alpha-trehalose phosphorylase) inhibitor and an EC 3.2.1.28 (alpha,alpha-trehalase) inhibitor. It is a conjugate acid of a validamycin A.

Scientific Research Applications

Agricultural Applications

  • Disease Control in Plants : Validamycin A is effective in controlling Fusarium head blight caused by Fusarium graminearum in wheat by inhibiting the synthesis of deoxynivalenol (a mycotoxin) and inducing wheat resistance (Li et al., 2019)(source).
  • Insecticide Properties : It inhibits glycometabolism and chitin synthesis in insects like the common cutworm, Spodoptera litura, leading to significant growth inhibition (Yu et al., 2021)(source).
  • Rice Sheath Blight Control : Used widely in controlling sheath blight disease of rice and other crops (Fan et al., 2013)(source).

Biotechnological Applications

  • Fermentation Optimization : Studies have focused on enhancing the production of validamycin A in Streptomyces hygroscopicus through various fermentation techniques, including genetic engineering and medium optimization (Zhou et al., 2014; Fan et al., 2013)(sources: Zhou et al.)(Fan et al.).
  • Gene Expression Analysis : Gene cluster analysis and the study of validamycin biosynthesis pathways offer insights for further biotechnological advancements (Yu et al., 2005)(source).

Environmental Safety

  • Bio-safety Assessment : Validamycin's impact on soil bacterial and fungal biomass has been assessed, indicating it's a low-toxicity material that can be degraded by certain bacteria under lab conditions (Qian et al., 2007)(source).

properties

Product Name

validamycin A(1+)

Molecular Formula

C20H36NO13+

Molecular Weight

498.5 g/mol

IUPAC Name

[(1S,2S,3R,4R,5R)-2,3-dihydroxy-5-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]azanium

InChI

InChI=1S/C20H35NO13/c22-3-6-1-8(12(26)15(29)11(6)25)21-9-2-7(4-23)19(17(31)13(9)27)34-20-18(32)16(30)14(28)10(5-24)33-20/h1,7-32H,2-5H2/p+1/t7-,8+,9+,10-,11-,12+,13+,14-,15+,16+,17-,18-,19-,20+/m1/s1

InChI Key

JARYYMUOCXVXNK-CSLFJTBJSA-O

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1[NH2+][C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO

Canonical SMILES

C1C(C(C(C(C1[NH2+]C2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO

synonyms

jinggangmycin
Validacin
validamycin A

Origin of Product

United States

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